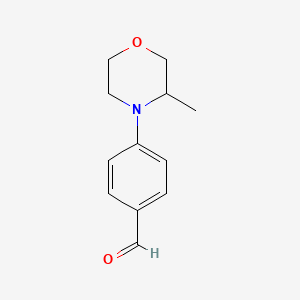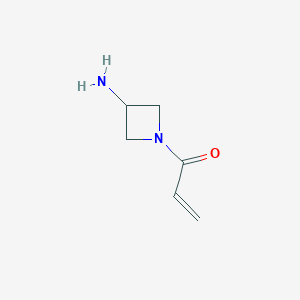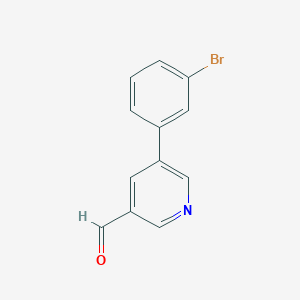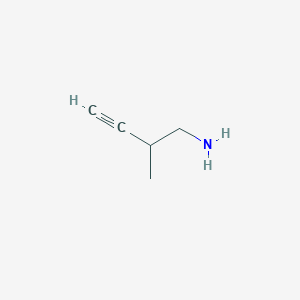![molecular formula C12H21N3 B13206211 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms. The presence of these heterocyclic structures often imparts unique biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This is followed by the alkylation of the pyrazole ring with suitable alkyl halides to introduce the 1-methyl and 3-(propan-2-yl) substituents. Finally, the pyrazole derivative is reacted with piperidine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the methyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
科学研究应用
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, if the compound has anticancer properties, it may inhibit the activity of enzymes involved in cell proliferation.
相似化合物的比较
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.
Pyrazole derivatives: These compounds share the pyrazole ring and may exhibit similar biological activities.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar structures can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrazole rings, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC 名称 |
4-(1-methyl-3-propan-2-ylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-9(2)12-11(8-15(3)14-12)10-4-6-13-7-5-10/h8-10,13H,4-7H2,1-3H3 |
InChI 键 |
OPULGZGJIFNOTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C=C1C2CCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)


![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)




![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)
